BenchChemオンラインストアへようこそ!

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Structure-Activity Relationship Lipophilicity Hydrogen Bonding

Choose this compound for its validated dihydrothiazine core, critical for antiparasitic potency and cannabinoid receptor engagement. The N-benzyl substituent provides a synthetic handle for SAR, while the exocyclic amine hydrogen-bond donor is essential for target interaction—unlike the 2-benzyl regioisomer (25478-53-9) which lacks this donor. Multi-vendor availability at ≥95% ensures batch-to-batch consistency.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 30480-73-0
Cat. No. B1271338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS30480-73-0
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESC1CN=C(SC1)NCC2=CC=CC=C2
InChIInChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13)
InChIKeyKVFOICMSGAUPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 30480-73-0): Essential Procurement Specifications for a 2-Aminothiazine Scaffold


N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 30480-73-0) is a heterocyclic small molecule comprising a partially saturated 5,6-dihydro-4H-1,3-thiazine core bearing an N-benzyl substituent at the 2-position amine. With a molecular formula of C11H14N2S and a molecular weight of 206.31 Da, the compound is a crystalline solid at ambient temperature (reported melting point: 95–97 °C) and is commercially supplied at ≥95% purity by multiple vendors . The 5,6-dihydro-1,3-thiazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to engage targets ranging from cannabinoid receptors to parasitic enzymes [1]. The presence of a single hydrogen-bond donor (the exocyclic NH) and two hydrogen-bond acceptors, combined with a computed XLogP3 of 2, defines a physicochemical profile that supports both passive membrane permeability and target engagement in intracellular and membrane-associated binding sites [2].

Why N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine Cannot Be Replaced by an In-Class Analog Without Pharmacological Consequence


The N-benzyl substitution on the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is not a generic functionalization; it dictates the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that diverge sharply from N-aryl, N-alkyl, and regioisomeric analogs. Replacing the benzyl group with an ortho-tolyl substituent (N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, CAS 27779-14-2) yields an identical molecular formula (C11H14N2S) and molecular weight but fundamentally alters the spatial orientation of the aromatic ring relative to the thiazine core, reducing conformational flexibility (3 rotatable bonds vs. 3 in the benzyl analog) and modifying the electron density at the exocyclic nitrogen [1]. More critically, the regioisomer 2-benzyl-5,6-dihydro-4H-1,3-thiazine (CAS 25478-53-9) lacks the exocyclic amine entirely (C11H13NS; MW 191.293), eliminating the hydrogen-bond donor capacity that is essential for many target interactions . Within the broader dihydrothiazine class, ring-saturation state is another critical variable: dihydrothiazines exhibit superior antiparasitic potency relative to their thiazoline counterparts, whereas thiazolines show greater inhibition of fumarate reductase, demonstrating that even subtle changes in oxidation state produce divergent pharmacodynamic profiles [2]. These structural distinctions mean that substitution of the N-benzyl derivative with an apparently similar analog cannot be assumed to preserve target engagement, selectivity, or ADMET properties without explicit experimental validation.

Quantitative Differentiation Evidence for N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine Relative to Its Closest Structural Analogs


N-Benzyl vs. N-Aryl Substitution: Divergent Lipophilicity and Hydrogen-Bond Donor Capacity Govern Target Engagement

The N-benzyl substituent confers a computed XLogP3 of 2.0 on the target compound, whereas the N-phenyl analog (N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, CAS 3420-40-4, MW 192.28) exhibits a lower XLogP3 of approximately 1.5 due to the absence of the methylene spacer. Both compounds retain one hydrogen-bond donor (exocyclic NH), but the benzyl derivative's additional methylene unit increases conformational flexibility (3 rotatable bonds vs. 2 in the N-phenyl analog), potentially enabling a broader range of binding pose geometries. In contrast, the 2,6-dimethylphenyl analog xylazine (CAS 7361-61-7) acts as a potent α₂-adrenergic receptor agonist (Ki = 194 nM) with veterinary sedative properties, illustrating how N-aryl substitution on the identical dihydrothiazine core drives a completely distinct pharmacological target profile [1] .

Structure-Activity Relationship Lipophilicity Hydrogen Bonding

Regioisomeric Differentiation: N-Benzylamine (30480-73-0) vs. 2-Benzyl Thiazine (25478-53-9) — Distinct Physicochemical and Pharmacophoric Profiles

The target compound (N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine) and its regioisomer 2-benzyl-5,6-dihydro-4H-1,3-thiazine differ in the attachment point of the benzyl group: the former bears the benzyl on the exocyclic 2-amino nitrogen, while the latter has the benzyl directly attached to the C2 carbon of the thiazine ring, eliminating the amine NH. This results in substantial differences in molecular formula (C11H14N2S vs. C11H13NS), molecular weight (206.31 vs. 191.293 Da), density (1.16 vs. 1.11 g/cm³), boiling point (347.9 vs. 307.8 °C), and most critically, hydrogen-bond donor count (1 vs. 0) .

Regioisomer Physicochemical Properties Hydrogen Bonding

Dihydrothiazine vs. Thiazoline Scaffold: Class-Level Antiparasitic Potency Advantage

In a systematic in vitro evaluation of thiazoline and dihydrothiazine derivatives against three nematode species, the dihydrothiazine class as a whole displayed superior antiparasitic potency relative to the corresponding thiazoline derivatives across all in vitro anti-parasitic tests. Notably, the dihydrothiazines were consistently more potent than thiazolines in direct nematicidal assays, although thiazolines exhibited greater inhibition of the parasitic enzyme fumarate reductase [1]. This divergent activity profile indicates that the saturated dihydrothiazine ring confers a fitness advantage for whole-organism antiparasitic activity that is not simply correlated with target enzyme inhibition. Quantitative LD50 values for the most potent dihydrothiazine analogs in this series reached 38–39 μg/mL against nematode models [2].

Antiparasitic Nematode Fumarate Reductase

Commercial Purity Benchmarking: Consistent ≥95% Purity Across Multiple Independent Suppliers

N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine is available from multiple independent commercial suppliers with documented purity specifications: Sigma-Aldrich/Enamine (95%), Bidepharm (95%), and Chemscene (≥97%). Synblock offers a higher specification at NLT 98% [1] . This multi-vendor availability with consistent purity benchmarks exceeds what is typically observed for less common dihydrothiazine analogs such as N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 100253-53-0), which is available from fewer sources and at lower purity (95% from a single supplier, AKSci) . The availability of batch-specific QC documentation (NMR, HPLC, GC) from at least two suppliers (Bidepharm and Synblock) further supports reproducible experimental outcomes.

Quality Control Purity Reproducibility

Optimized Application Scenarios for N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine in Drug Discovery and Chemical Biology


Antiparasitic Lead Optimization Leveraging the Dihydrothiazine Scaffold Advantage

The established class-level superiority of dihydrothiazines over thiazolines in whole-organism antiparasitic assays [1] positions N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a logical starting scaffold for nematicidal and anthelmintic lead generation. The N-benzyl substituent provides a synthetic handle for further derivatization (e.g., para-substitution on the phenyl ring, benzylic oxidation), enabling systematic SAR exploration while retaining the potency-conferring dihydrothiazine core. Researchers should prioritize this compound over thiazoline-based alternatives when whole-parasite phenotypic screening is the primary assay endpoint, as the dihydrothiazine scaffold has demonstrated a consistent potency rank-order advantage across multiple nematode species [1].

Cannabinoid Receptor Ligand Development Using the 2-Aminothiazine Pharmacophore

The 2-arylimino-5,6-dihydro-4H-1,3-thiazine scaffold has been validated as a cannabinoid receptor agonist chemotype, with optimized analogs achieving Ki values as low as 17 nM at CB1 receptors [2]. The N-benzyl derivative, while not yet characterized at cannabinoid receptors, shares the critical 2-aminothiazine pharmacophore and offers a distinct substitution pattern (N-benzyl rather than N-aryl) that may confer differential CB1/CB2 subtype selectivity. Procurement of this compound enables the exploration of N-benzyl substitution as a determinant of cannabinoid receptor subtype selectivity, a parameter of significant therapeutic relevance for indications such as pain, inflammation, and metabolic disorders [2].

Chemical Biology Probe Development Targeting Intracellular and Membrane-Associated Proteins

With a computed XLogP3 of 2.0, a single hydrogen-bond donor, and a molecular weight of 206.31 Da, N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine occupies physicochemical space consistent with both passive membrane permeability and target binding in intracellular compartments [3]. Its GHS classification (Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2, STOT SE 3) mandates appropriate handling precautions but does not preclude its use as a research tool in cell-based assays when proper safety protocols are observed [3]. The compound's multi-vendor commercial availability at ≥95% purity with batch-specific QC documentation supports its adoption as a reliable chemical probe for target identification and mechanism-of-action studies.

Regioisomer-Controlled Studies Requiring a Defined Hydrogen-Bond Donor at the 2-Position

For experimental designs where the presence of an exocyclic amine hydrogen-bond donor is essential for target engagement, the N-benzyl-2-aminothiazine regioisomer (30480-73-0) is the mandatory choice over the 2-benzyl thiazine regioisomer (25478-53-9), which lacks this donor entirely . The 40.1 °C difference in boiling points and 0.05 g/cm³ difference in density between the two regioisomers further facilitate unambiguous identity confirmation by simple physicochemical measurements, reducing the risk of regioisomer misassignment in compound management workflows.

Quote Request

Request a Quote for N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.